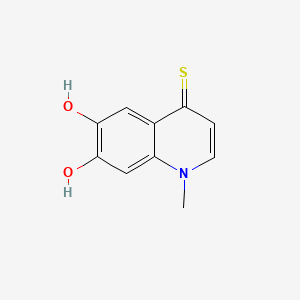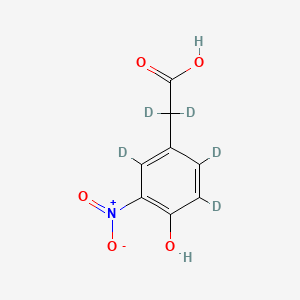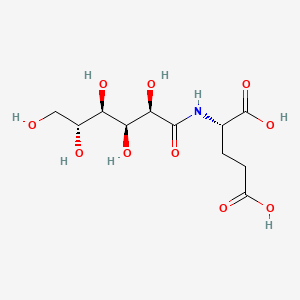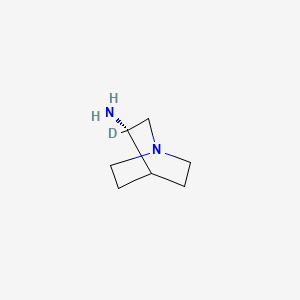
Pentoxyverine-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentoxyverine-d8 is a deuterated form of pentoxyverine, a centrally-acting antitussive (cough suppressant) commonly used to treat cough associated with illnesses such as the common cold, bronchitis, and sinusitis . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of pentoxyverine due to its stable isotopic labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentoxyverine-d8 involves the incorporation of deuterium atoms into the pentoxyverine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with deuterated precursors and carry out the synthesis under conditions that ensure the retention of deuterium atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process may include steps such as deuterium exchange reactions, where hydrogen atoms in the molecule are replaced with deuterium atoms. The final product is then purified using techniques such as chromatography to ensure high purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions
Pentoxyverine-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Pentoxyverine-d8 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of pentoxyverine in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate interactions with other drugs and their effects on the pharmacokinetics of pentoxyverine.
Wirkmechanismus
Pentoxyverine-d8, like pentoxyverine, exerts its effects by acting on sigma-1 receptors in the central nervous system. It is believed to suppress the cough reflex by modulating the activity of these receptors. Additionally, it has antimuscarinic and local anesthetic properties, which contribute to its antitussive effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbetapentane: Another non-opioid central acting antitussive with similar properties.
Dextromethorphan: A widely used cough suppressant with a different mechanism of action.
Codeine: An opioid antitussive with a higher risk of side effects and dependency
Uniqueness of Pentoxyverine-d8
This compound is unique due to its deuterated nature, which makes it particularly useful in research settings. The incorporation of deuterium atoms allows for more precise tracking and analysis in pharmacokinetic and metabolic studies, providing valuable insights into the behavior of pentoxyverine in the body .
Eigenschaften
CAS-Nummer |
1329797-10-5 |
|---|---|
Molekularformel |
C20H31NO3 |
Molekulargewicht |
341.521 |
IUPAC-Name |
2-[2-(diethylamino)ethoxy]ethyl 2,2,3,3,4,4,5,5-octadeuterio-1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C20H31NO3/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3/i8D2,9D2,12D2,13D2 |
InChI-Schlüssel |
CFJMRBQWBDQYMK-NQUIVBQFSA-N |
SMILES |
CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2 |
Synonyme |
1-phenyl-Cyclopentanecarboxylic Acid-d8 2-[2-(Diethylamino)ethoxy]ethyl Ester; 1-Phenylcyclopentane-1-carboxylic Acid-d8 Diethylaminoethoxyethyl Ester; 2-(Diethylaminoethoxy)ethyl-d8 1-Phenyl-1-cyclopentanecarboxylate; Atussil-d8; Carbetapentane-d8; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B588906.png)

![(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B588913.png)




